molecular formula C28H31NO8S B11988841 3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate

3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate

Cat. No.: B11988841
M. Wt: 541.6 g/mol
InChI Key: LSQQSYOPAOFVGY-FQEVSTJZSA-N
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Description

“3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate” is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate” typically involves multi-step organic reactions. The starting materials often include chromen-4-one derivatives and various protecting groups to ensure selective reactions. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.

Medicine

In medicinal chemistry, this compound could be explored for drug development. Its potential therapeutic effects could be evaluated through preclinical and clinical studies.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chromen-4-one Derivatives: Compounds with similar core structures but different substituents.

    Benzodioxin Derivatives: Compounds with the benzodioxin moiety but varying functional groups.

Uniqueness

The uniqueness of “3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H31NO8S

Molecular Weight

541.6 g/mol

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C28H31NO8S/c1-16-24(17-6-9-21-23(14-17)34-12-11-33-21)25(30)19-8-7-18(15-22(19)35-16)36-26(31)20(10-13-38-5)29-27(32)37-28(2,3)4/h6-9,14-15,20H,10-13H2,1-5H3,(H,29,32)/t20-/m0/s1

InChI Key

LSQQSYOPAOFVGY-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(CCSC)NC(=O)OC(C)(C)C)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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